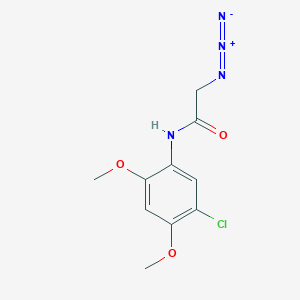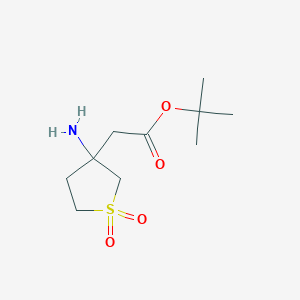acetate CAS No. 89792-36-9](/img/structure/B2583468.png)
Ethyl [(5-nitro-1,3-thiazol-2-yl)amino](oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C7H7N3O5S and a molecular weight of 245.21 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The thiazole ring, a component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Anticancer Potential
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate and its derivatives have been explored for their potential anticancer applications. The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from related compounds has been studied for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. These compounds demonstrated significant activity, highlighting the therapeutic potential of ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate derivatives in cancer treatment (Temple et al., 1983).
Synthesis of Bi-Heterocyclic Compounds
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate has been utilized in the synthesis of novel bi-heterocyclic compounds, including thiazolo[3,2-a]pyrimidin-5-one derivatives and ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates. These compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant activities, and molecular docking studies have been performed to predict their binding modes on biological targets. The synthesis and pharmacological evaluation of these derivatives underline the versatility of ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate in medicinal chemistry research (Veretennikov & Pavlov, 2013; Attimarad et al., 2017).
Antidiabetic Activity
Further investigations into the applications of ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate derivatives have led to the synthesis of bi-heterocycles evaluated for their anti-diabetic potential. These studies have focused on their in vitro inhibition of alpha-glucosidase enzyme and their cytotoxic behavior against brine shrimps. The results from these studies suggest that certain derivatives exhibit potent inhibitory potential against the studied enzyme, highlighting their potential as valuable anti-diabetic agents (Abbasi et al., 2020).
Antiamoeibic and Antimicrobial Activities
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate derivatives have also been explored for their antiamoeibic activity and cytotoxicity. Compounds incorporating long alkyl chains have demonstrated good in vitro antiamoebic activity against Acanthamoeba polyphaga, with some showing activity comparable to commercial antifungal agents. These findings indicate the potential of ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate derivatives as alternative amoebicidal agents with lower cytotoxicity than existing treatments (Shirai et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5S/c1-2-15-6(12)5(11)9-7-8-3-4(16-7)10(13)14/h3H,2H2,1H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWNJRYMPUDHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloroethyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2583385.png)


![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2583388.png)







![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2583404.png)
![N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2583407.png)
